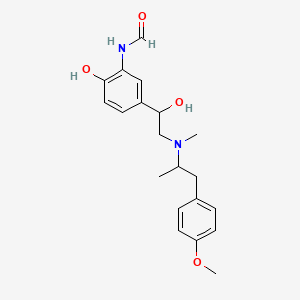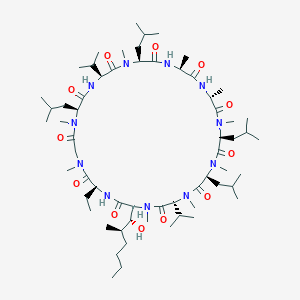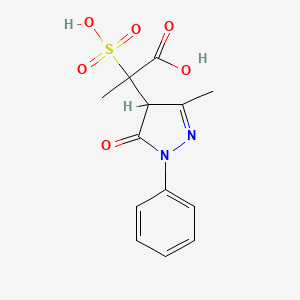
N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide” is a chemical compound that is used as a reference standard in the pharmaceutical industry . It is also known as a formoterol related compound . The empirical formula of this compound is (C20H26N2O4)2 · C4H4O4 and it has a molecular weight of 832.94 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains two hydroxy groups, an amine group, a formamide group, and a methoxyphenyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and is stored at a temperature between 2-8°C . It is part of the formoterol API family . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Radioligand for β2-Adrenoceptors
A study by Visser et al. (1998) explored the use of the agonist radioligand, specifically "N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-[11C]-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide" (formoterol), synthesized for visualizing pulmonary β2-adrenoceptors in vivo with PET. The research showed significant specific binding in tissues known to contain β2-adrenoceptors (lungs, spleen, and heart), highlighting its potential for studying β2-adrenoceptors with PET technology and providing new insights into the mechanisms underlying prolonged sympathomimetic action (Visser et al., 1998).
Synthesis and Chemical Properties
Another aspect of research focuses on the synthesis and chemical properties of compounds related to "N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide". For instance, Belova et al. (2017) studied reactions of (4-methoxyphenyl)amine and its derivatives, contributing to the development of O-silylurethanes, ureas, and formamides. This research aids in understanding the chemical versatility and applications of compounds related to the formamide structure (Belova et al., 2017).
Corrosion Inhibition
An innovative application involves the use of expired Formoterol (a substance closely related to the chemical structure ) as a corrosion inhibitor for mild steel in sulfuric acid media. The study by Xiang-rong Ma (2020) found that expired Formoterol showed good mitigation efficiency, demonstrating the potential of such compounds in industrial applications beyond their medicinal use (Xiang-rong Ma, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGIYWNPKTFPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)





